(5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Description

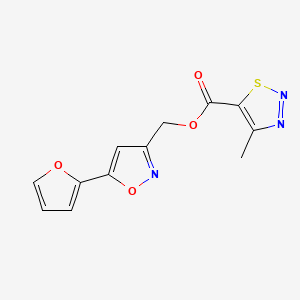

The compound “(5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate” is a heterocyclic hybrid molecule combining isoxazole, furan, and 1,2,3-thiadiazole moieties. Its structure features a central isoxazole ring substituted with a furan-2-yl group at the 5-position and a methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate group at the 3-position via a methylene bridge.

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 4-methylthiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4S/c1-7-11(20-15-13-7)12(16)18-6-8-5-10(19-14-8)9-3-2-4-17-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASOMJTVKHUJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the isoxazole ring: This can be achieved through the reaction of a furan derivative with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.

Introduction of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

Coupling of the rings: The final step involves coupling the isoxazole and thiadiazole rings through a methyl ester linkage, typically using esterification reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiadiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the isoxazole ring, often using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl ester group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole and thiadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate demonstrate effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/mL . This suggests potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound's structure may confer anti-inflammatory properties, making it a candidate for therapeutic applications in treating inflammatory diseases. The thiadiazole and isoxazole components are known to interact with inflammatory pathways, potentially leading to reduced inflammation .

3. Cancer Research

Compounds containing isoxazole and thiadiazole rings have been explored for their anticancer activities. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Agricultural Applications

1. Pesticide Development

The biological activity of (5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate extends to agricultural applications, particularly in the development of new pesticides. Its ability to inhibit specific enzymes in pests could lead to effective pest control solutions while minimizing environmental impact .

2. Plant Growth Regulators

Research into the compound's effects on plant growth has shown promise in enhancing growth rates and resistance to pathogens. This application could be particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of (5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate allows it to serve as a building block for synthesizing novel materials with specific properties. Its reactivity can be harnessed in creating polymers or composite materials with tailored functionalities for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, the isoxazole ring can interact with enzyme active sites, inhibiting their function, while the thiadiazole ring can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Implications for Future Research

Synthesis Optimization : Adopt DMF-based crystallization (as in Compounds 4/5) to obtain high-quality crystals for X-ray diffraction analysis.

Bioactivity Screening : Prioritize antimicrobial and anti-inflammatory assays, given the activity of analogous thiazole/triazole derivatives .

Computational Modeling : Use molecular docking to compare the target compound’s interactions with biological targets (e.g., bacterial enzymes) against those of Compounds 4/4.

Biological Activity

The compound (5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a synthetic organic molecule notable for its diverse biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its potential as an antimicrobial and anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with isoxazole intermediates, followed by the introduction of a thiadiazole moiety. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and single-crystal X-ray diffraction are employed to confirm its structure and purity .

Molecular Structure

The molecular formula of the compound is . Key structural features include:

- Furan ring : Contributes to the compound's aromaticity.

- Isoxazole group : Imparts heterocyclic characteristics.

- Thiadiazole moiety : Enhances biological activity through sulfur incorporation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those similar to our compound. For instance, derivatives containing the thiadiazole structure have shown significant activity against various Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 3.91 to 62.5 µg/mL against Staphylococcus aureus strains, indicating potent antibacterial effects .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Thiadiazole derivative | 3.91 - 62.5 | S. aureus ATCC 25923 |

| Nitrofurantoin (reference) | - | S. aureus ATCC 25923 |

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from thiadiazoles have been tested against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, showing IC50 values that indicate significant growth inhibition.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF7 | Thiadiazole derivative | 12.50 |

| A549 | Thiadiazole derivative | 26.00 |

| HepG2 | Thiadiazole derivative | 17.82 |

These results suggest that the compound may interact with cellular pathways involved in cancer proliferation and survival.

The mechanism of action for (5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is hypothesized to involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for DNA replication and repair.

- Induction of apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Case Studies

Several case studies have documented the biological efficacy of related compounds:

- Case Study on Anticancer Activity : A study involving a series of thiadiazole derivatives demonstrated their potential as anticancer agents with promising results in inhibiting cell proliferation in various cancer types .

- Case Study on Antimicrobial Efficacy : Research indicated that certain derivatives exhibited enhanced antimicrobial properties compared to established antibiotics like nitrofurantoin, suggesting a potential for developing new therapeutic agents .

Q & A

How can researchers optimize the synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate to improve yield and purity?

Classification: Basic

Methodological Answer:

- Step 1: Prioritize solvent selection (e.g., DMF or THF) to enhance reaction efficiency, as polar aprotic solvents stabilize intermediates and reduce side reactions .

- Step 2: Optimize temperature control (e.g., 60–80°C) to balance reaction rate and decomposition risks. Microwave-assisted synthesis may accelerate reactions while maintaining selectivity .

- Step 3: Employ ultrasound-assisted methods to improve mixing and reduce reaction time, which has been shown to increase yields by 15–20% in analogous heterocyclic systems .

- Step 4: Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and quantify impurities .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

Classification: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify furan (δ 6.3–7.4 ppm), isoxazole (δ 6.1–6.5 ppm), and thiadiazole protons (δ 2.5–3.0 ppm for methyl groups) .

- 13C NMR: Confirm carbonyl (δ 160–170 ppm) and heterocyclic carbons .

- High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., C18) with UV detection at 254 nm to assess purity (>95% target) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error .

How should researchers design experiments to evaluate the biological activity of this compound?

Classification: Basic

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Activity: Use microdilution assays (e.g., MIC against S. aureus or E. coli) with 96-well plates and resazurin staining .

- Enzyme Inhibition: Screen against target enzymes (e.g., kinases) using fluorescence-based assays .

- Molecular Docking: Perform docking studies (e.g., AutoDock Vina) to predict binding modes to active sites, referencing crystal structures from the PDB .

What advanced strategies can resolve contradictions in reported biological activity data for this compound?

Classification: Advanced

Methodological Answer:

- Hypothesis 1: Degradation products (e.g., hydrolyzed esters) may interfere. Validate via forced degradation studies (acid/base/thermal stress) and HPLC-UV/MS profiling .

- Hypothesis 2: Batch-to-batch variability in purity. Implement rigorous QC protocols (e.g., NMR, elemental analysis) for all test samples .

- Hypothesis 3: Species-specific metabolic differences. Compare activity across multiple cell lines (e.g., human vs. murine macrophages) .

How can computational methods enhance understanding of this compound’s reactivity and stability?

Classification: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess stability under physiological conditions .

- Tautomerism Analysis: Use DFT to model thiol-thione tautomeric equilibria, as seen in similar thiadiazole derivatives .

What methodologies are recommended for studying the environmental fate of this compound?

Classification: Advanced

Methodological Answer:

- Biodegradation Assays: Use OECD 301 protocols with activated sludge to measure half-life in aqueous systems .

- Bioaccumulation Studies: Expose model organisms (e.g., Daphnia magna) and quantify tissue concentrations via LC-MS .

- Photodegradation: Irradiate under UV light (λ = 254 nm) and monitor degradation products using GC-MS .

How can researchers address challenges in isolating and purifying intermediates during synthesis?

Classification: Basic

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates .

- Crystallization: Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal formation for X-ray diffraction validation .

- Centrifugal Partition Chromatography (CPC): Separate isomers using biphasic solvent systems (e.g., heptane/ethyl acetate/methanol/water) .

What experimental designs are suitable for probing structure-activity relationships (SAR) in derivatives of this compound?

Classification: Advanced

Methodological Answer:

- Design: Synthesize analogs with modifications to the furan (e.g., substituents at C2) and thiadiazole (e.g., methyl vs. ethyl groups) .

- Data Analysis: Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric parameters with bioactivity .

- Validation: Cross-check computational predictions (e.g., CoMFA) with in vitro results .

How can tautomeric equilibria impact the stability and bioactivity of this compound?

Classification: Advanced

Methodological Answer:

- Spectroscopic Monitoring: Use 1H NMR in DMSO-d6 to detect thiol-thione tautomer shifts over time .

- pH-Dependent Studies: Measure UV-Vis spectra at varying pH (2–12) to identify dominant tautomeric forms .

- Biological Implications: Compare antimicrobial activity of tautomer-enriched samples (e.g., via selective crystallization) .

What advanced techniques are recommended for elucidating degradation pathways under physiological conditions?

Classification: Advanced

Methodological Answer:

- LC-HRMS/MS: Identify hydrolyzed products (e.g., free carboxylic acids) in simulated gastric fluid (pH 1.2) .

- Isotope Labeling: Synthesize deuterated analogs to track metabolic transformation in hepatocyte incubations .

- Cryo-EM: Visualize interactions with serum proteins (e.g., albumin) that may stabilize or degrade the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.